molecular formula C16H13N3O2 B8133888 Benzyl quinoxalin-2-ylcarbamate

Benzyl quinoxalin-2-ylcarbamate

Cat. No.: B8133888
M. Wt: 279.29 g/mol
InChI Key: TUXIBBGMVKTWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl quinoxalin-2-ylcarbamate is a compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl quinoxalin-2-ylcarbamate typically involves the reaction of quinoxalin-2-ylamine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl quinoxalin-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzyl quinoxalin-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of benzyl quinoxalin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Benzyl quinoxalin-2-ylcarbamate can be compared with other similar compounds such as quinoxaline-2-carboxamides and quinoxaline-2-carboxylates. These compounds share a similar quinoxaline core structure but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific benzyl carbamate moiety, which imparts distinct chemical reactivity and biological activity .

List of Similar Compounds

Properties

IUPAC Name

benzyl N-quinoxalin-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(21-11-12-6-2-1-3-7-12)19-15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXIBBGMVKTWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.